![molecular formula C11H16N2O4 B1309540 (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 851170-87-1](/img/structure/B1309540.png)
(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid” is a chemical compound with the molecular formula C11H16N2O4 . It is used for proteomics research .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.26 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .
Scientific Research Applications
Analgesic Development
This compound has been explored for its potential use in pain management . Research indicates that derivatives of this molecule can exhibit moderate analgesic effects, which could be beneficial in developing new pain relief medications .
Anti-inflammatory Agents
Studies have shown that certain derivatives can have weak anti-inflammatory properties. This opens up possibilities for the compound to be used in the treatment of inflammation-related conditions .
Crystallography and Structural Analysis
The compound’s derivatives have been used to study crystal structures, which can provide valuable insights into the design of drugs with improved efficacy and stability .
Quantum Chemical Calculations
Researchers have utilized quantum chemical calculations to analyze the energies of pairwise interactions between molecules of this compound’s derivatives. Such studies are crucial for understanding molecular behavior and interactions .
Pharmacological Testing
The compound has been subjected to pharmacological testing using models of inflammation, such as carrageenan-induced edema in rats. This helps in assessing the therapeutic potential of the compound and its derivatives .
Synthesis of Sodium Salts
The compound has been used in the synthesis of sodium salts, which are often more soluble and bioavailable than their acid counterparts. This can significantly enhance the drug’s effectiveness .
Thermal Stability Studies
Derivatographic studies have been conducted to determine the thermal stability of the compound, which is essential for ensuring the safety and efficacy of pharmaceuticals during storage and use .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the spatial structure of the compound and its derivatives. This technique is fundamental in the field of medicinal chemistry for identifying and characterizing new drug candidates .
Future Directions
properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-2-4-11(5-3-7)9(16)13(6-8(14)15)10(17)12-11/h7H,2-6H2,1H3,(H,12,17)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHLGQPYECBZSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193871 |
Source
|
Record name | 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851170-87-1 |
Source
|
Record name | 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851170-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.